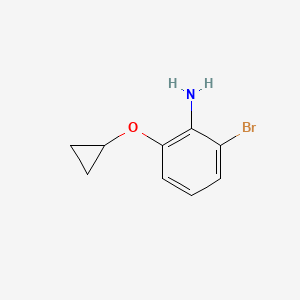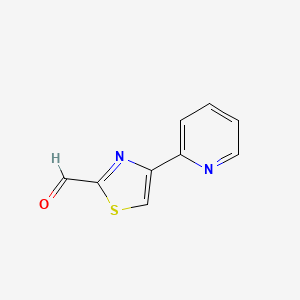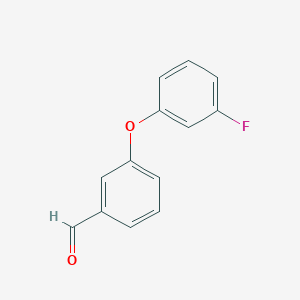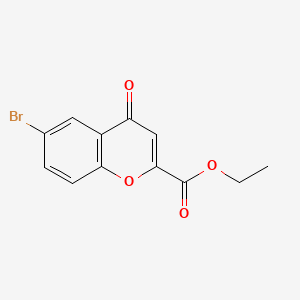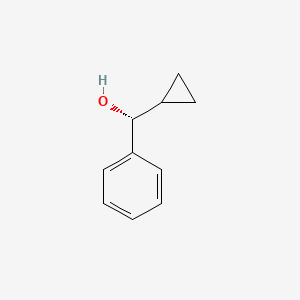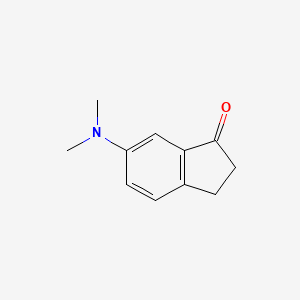![molecular formula C17H32BrNO4 B15315282 tert-butyl N-{3-bromo-2-[2-(cyclopropylmethoxy)ethoxy]-2-methylpropyl}-N-ethylcarbamate](/img/structure/B15315282.png)
tert-butyl N-{3-bromo-2-[2-(cyclopropylmethoxy)ethoxy]-2-methylpropyl}-N-ethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-{3-bromo-2-[2-(cyclopropylmethoxy)ethoxy]-2-methylpropyl}-N-ethylcarbamate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a bromo substituent, and a cyclopropylmethoxyethoxy moiety. Its molecular formula is C16H30BrNO4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-bromo-2-[2-(cyclopropylmethoxy)ethoxy]-2-methylpropyl}-N-ethylcarbamate typically involves multiple steps. One common route starts with the preparation of the intermediate compounds, such as tert-butyl bromoacetate and cyclopropylmethanol. These intermediates are then subjected to a series of reactions, including etherification, bromination, and carbamate formation, under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in these reactions include dichloromethane and ethanol.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-{3-bromo-2-[2-(cyclopropylmethoxy)ethoxy]-2-methylpropyl}-N-ethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of carbamate derivatives, while oxidation and reduction can lead to different alcohols or ketones.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl N-{3-bromo-2-[2-(cyclopropylmethoxy)ethoxy]-2-methylpropyl}-N-ethylcarbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological properties. It may act as an intermediate in the synthesis of drugs or as a probe to study biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl N-{3-bromo-2-[2-(cyclopropylmethoxy)ethoxy]-2-methylpropyl}-N-ethylcarbamate involves its interaction with specific molecular targets. The bromo group can participate in nucleophilic substitution reactions, while the carbamate moiety can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl bromoacetate: A simpler compound with a similar bromo and tert-butyl structure.
tert-Butyl 3-bromopropylcarbamate: Another carbamate derivative with a bromo substituent.
tert-Butyl 2-bromo-2-methylpropane: A related compound with a tert-butyl and bromo group but lacking the complex ether and carbamate structure.
Uniqueness
tert-Butyl N-{3-bromo-2-[2-(cyclopropylmethoxy)ethoxy]-2-methylpropyl}-N-ethylcarbamate is unique due to its combination of functional groups, which provide a wide range of reactivity and applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
Eigenschaften
Molekularformel |
C17H32BrNO4 |
|---|---|
Molekulargewicht |
394.3 g/mol |
IUPAC-Name |
tert-butyl N-[3-bromo-2-[2-(cyclopropylmethoxy)ethoxy]-2-methylpropyl]-N-ethylcarbamate |
InChI |
InChI=1S/C17H32BrNO4/c1-6-19(15(20)23-16(2,3)4)13-17(5,12-18)22-10-9-21-11-14-7-8-14/h14H,6-13H2,1-5H3 |
InChI-Schlüssel |
NQHSKXBKRJQHCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC(C)(CBr)OCCOCC1CC1)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


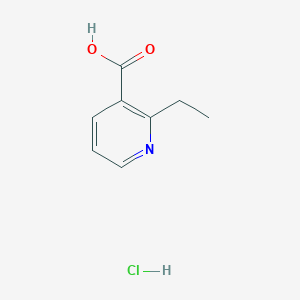


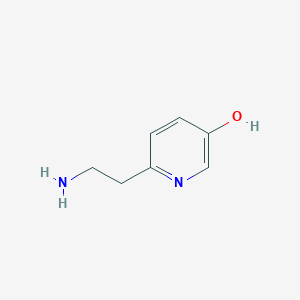


![2-[3-(Dimethylamino)phenyl]acetaldehyde](/img/structure/B15315231.png)
